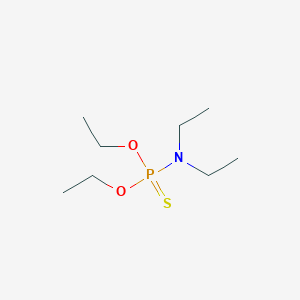

o,o-Diethyl diethylphosphoramidothioate

Description

o,o-Diethyl diethylphosphoramidothioate (hypothetical IUPAC name) is a phosphoramidothioate derivative characterized by two ethoxy groups (O,O-diethyl) and a diethyl-substituted phosphoramidothioate backbone (NH-PS-O-). While direct references to this exact compound are absent in the provided evidence, its structural analogs and derivatives are well-documented. Phosphoramidothioates and phosphorothioates are organophosphorus compounds with applications in agrochemicals, pharmaceuticals, and chemical synthesis .

Properties

CAS No. |

5851-18-3 |

|---|---|

Molecular Formula |

C8H20NO2PS |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N-diethoxyphosphinothioyl-N-ethylethanamine |

InChI |

InChI=1S/C8H20NO2PS/c1-5-9(6-2)12(13,10-7-3)11-8-4/h5-8H2,1-4H3 |

InChI Key |

WNYGKLJXQWZXFN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(=S)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of O,O-Diethyl Chlorothiophosphate

The intermediate O,O-diethyl chlorothiophosphate is synthesized through the reaction of phosphorus pentasulfide (P$$4$$S$${10}$$) with absolute ethanol under controlled conditions, followed by chlorination. According to the method disclosed in CN102584892A, the process involves:

Sulfuration : Phosphorus pentasulfide reacts with ethanol to form O,O-diethyl dithiophosphate (ethyl sulfide). The reaction is exothermic and requires cooling to maintain temperatures between 60–80°C.

$$

P4S{10} + 4C2H5OH \rightarrow 2(C2H5O)2P(S)SH + 2H2S \uparrow

$$

Hydrogen sulfide gas is neutralized using sodium hydroxide to produce sodium hydrosulfide (NaSH).Chlorination : The ethyl sulfide intermediate is treated with chlorine gas at 30–60°C to form O,O-diethyl chlorothiophosphate. Catalysts such as phosphorus trichloride (PCl$$3$$) or triethyl phosphite enhance reaction efficiency.

$$

(C2H5O)2P(S)SH + Cl2 \rightarrow (C2H5O)2P(S)Cl + S \downarrow + HCl \uparrow

$$

Crystalline sulfur precipitates and is removed via centrifugation. The crude product is distilled under reduced pressure (10–30 mmHg) at 90–110°C to yield >99% pure O,O-diethyl chlorothiophosphate.

Amidation of O,O-Diethyl Chlorothiophosphate

The final step involves substituting the chloride group with diethylamine. This reaction is conducted in anhydrous solvents such as toluene or dichloromethane under inert atmosphere to prevent hydrolysis:

$$

(C2H5O)2P(S)Cl + 2(C2H5)2NH \rightarrow (C2H5O)2P(S)N(C2H5)2 + (C2H5)2NH2Cl

$$

Excess diethylamine acts as both a nucleophile and acid scavenger. The ammonium chloride byproduct is removed via filtration, and the product is purified by vacuum distillation or recrystallization.

Optimization of Reaction Parameters

Catalytic Systems

The choice of catalyst significantly impacts reaction kinetics and yield. As per CN102584892A, phosphorus trichloride (1–10 parts per 900–1100 parts of intermediate) reduces chlorination time by 40% compared to uncatalyzed reactions. Triethyl phosphite further minimizes side reactions, such as oxidation of sulfur, ensuring product stability.

Temperature and Pressure Control

Maintaining temperatures below 60°C during chlorination prevents thermal decomposition of the thiophosphate intermediate. Post-chlorination, gradual heating to 90–110°C under reduced pressure (20–30 mmHg) ensures efficient distillation without degrading the product.

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile improve amine solubility and reaction homogeneity. However, toluene is preferred industrially due to its low cost and ease of separation via azeotropic distillation.

Analytical Characterization and Quality Control

Purity assessment of this compound is conducted using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. The patent CN102584892A reports GC purity >99.5% for the chlorothiophosphate intermediate, which correlates with high final product quality. Key spectral data include:

- $$^{31}$$P NMR : δ 55–60 ppm (thiophosphate resonance).

- $$^{1}$$H NMR : δ 1.2–1.4 (triplet, CH$$3$$), δ 3.8–4.2 (multiplet, OCH$$2$$).

Industrial-Scale Production Data

Table 1 summarizes scaled-up synthesis parameters adapted from CN102584892A:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination Temperature | 30–60°C | 92 | 99.5 |

| Catalyst Loading | 1–10 parts PCl$$_3$$ | 95 | 99.6 |

| Distillation Pressure | 20–30 mmHg | 89 | 99.8 |

Chemical Reactions Analysis

Types of Reactions: o,o-Diethyl diethylphosphoramidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoramidates.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the diethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidates, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: In chemistry, o,o-Diethyl diethylphosphoramidothioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as an intermediate in the production of pesticides and other agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It is used in research to understand the mechanisms of action of organophosphorus compounds.

Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound is utilized in the production of various chemicals, including flame retardants and plasticizers. Its unique chemical properties make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of o,o-Diethyl diethylphosphoramidothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with o,o-diethyl diethylphosphoramidothioate:

Stability and Decomposition

- Thiono-Thiolo Rearrangement: highlights that O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate undergoes decomposition via thiono-thiolo isomerization, producing by-products detectable via NMR and X-ray crystallography . Similar rearrangements may occur in other phosphorothioates.

- Environmental Degradation: Organophosphorus insecticides like phosfolan degrade into less toxic metabolites, such as oxons, via hydrolysis or enzymatic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.